

Application Note and Protocol for Determination of Trolox Equivalent Antioxidant Capacity (TEAC)

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Compound of Interest

Compound Name: (R)-Trolox

Cat. No.: B1353232

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Audience: Researchers, scientists, and drug development professionals.

Introduction and Principle

The Trolox Equivalent Antioxidant Capacity (TEAC) assay is a widely used method to determine the total antioxidant capacity of a sample.[1][2] The assay measures the ability of antioxidants to scavenge the stable radical cation, 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS•+).[1][3]

The principle of the assay is based on the reduction of the pre-formed blue-green ABTS•+ radical cation by antioxidants present in the sample.[3][4] This reduction results in a decolorization of the solution, which is proportional to the concentration of antioxidants. The change in absorbance is typically measured spectrophotometrically at wavelengths of 405-415 nm or 734 nm.[3][5][6] The antioxidant capacity of the sample is then compared to that of Trolox, a water-soluble analog of vitamin E, and the results are expressed as Trolox Equivalents (TE).[1][5][6] This method is versatile and can be applied to both hydrophilic and lipophilic antioxidants.[4][5]

The generation of the ABTS•+ radical cation is achieved by the oxidation of ABTS with a strong oxidizing agent, most commonly potassium persulfate ($K_2S_2O_8$).[3][6] The reaction between ABTS and potassium persulfate is allowed to proceed in the dark for 12-16 hours to ensure the complete formation of the stable radical cation.[3][7]

Materials and Reagents

Reagent/Material	Specification
2,2'-Azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) diammonium salt (ABTS)	ACS reagent grade
Potassium persulfate ($K_2S_2O_8$)	ACS reagent grade
(±)-6-Hydroxy-2,5,7,8-tetramethylchromane-2-carboxylic acid (Trolox)	97% purity
Phosphate-buffered saline (PBS)	pH 7.4
Ethanol	95% or absolute
96-well microtiter plates	Clear, flat-bottom
Spectrophotometer	Microplate reader capable of measuring absorbance at 405-415 nm or 734 nm
Micropipettes and tips	
Vortex mixer	
Amber vials or aluminum foil	For light protection

Experimental Protocols

ABTS Stock Solution (7 mM):

- Dissolve 38.4 mg of ABTS in 10 mL of deionized water.

Potassium Persulfate Solution (2.45 mM):

- Dissolve 6.6 mg of potassium persulfate in 10 mL of deionized water.

ABTS•+ Radical Cation Working Solution:

- Mix equal volumes of the 7 mM ABTS stock solution and the 2.45 mM potassium persulfate solution (e.g., 5 mL of each).

- Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.[\[3\]](#)[\[7\]](#)
This will result in a dark blue-green solution containing the ABTS•+ radical.
- Important: The ABTS•+ working solution is stable for up to two days when stored in the dark at room temperature.[\[4\]](#)
- Before use in the assay, dilute the ABTS•+ solution with PBS (for hydrophilic samples) or ethanol (for lipophilic samples) to an absorbance of 0.70 ± 0.02 at 734 nm.[\[3\]](#)

Trolox Stock Solution (1 mM):

- Dissolve 25.03 mg of Trolox in 100 mL of PBS or ethanol, depending on the sample type.

Trolox Standard Solutions:

- Prepare a series of Trolox standard solutions by diluting the 1 mM Trolox stock solution with the appropriate solvent (PBS or ethanol) to final concentrations ranging from 0 to 500 μM . A typical standard curve may include concentrations of 0, 50, 100, 150, 250, and 500 μM .
- Liquid Samples (e.g., plasma, serum, beverages): Centrifuge to remove any particulates. Dilute the supernatant with the appropriate solvent (PBS or ethanol) as necessary to ensure the absorbance reading falls within the linear range of the standard curve.[\[5\]](#)
- Solid Samples (e.g., plant extracts, tissues): Homogenize the sample in the appropriate solvent. Centrifuge to pellet any solids and use the supernatant for the assay. Further dilution may be required.
- Lipophilic Samples: Samples can be dissolved in ethanol.[\[5\]](#)
- Add 10 μL of the Trolox standards or prepared samples to individual wells of a 96-well microtiter plate. It is recommended to perform all measurements in triplicate.
- Add 200 μL of the diluted ABTS•+ working solution to each well.
- Incubate the plate at room temperature for 6 minutes.[\[3\]](#) The incubation time can be optimized depending on the kinetics of the antioxidant.

- Measure the absorbance at 734 nm using a microplate reader.^[3] Alternatively, absorbance can be measured between 405-415 nm.^[5]

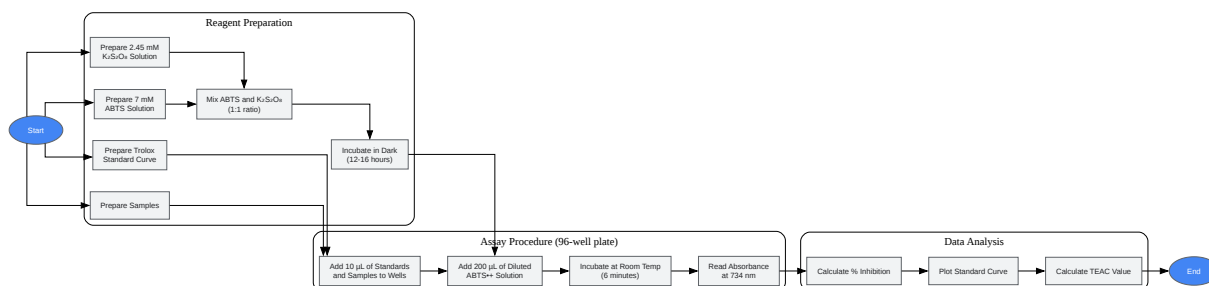
Data Presentation and Analysis

Parameter	Value
ABTS Stock Solution Concentration	7 mM
Potassium Persulfate Solution Concentration	2.45 mM
ABTS•+ Incubation Time	12-16 hours
Assay Incubation Time	6 minutes
Wavelength for Absorbance Reading	734 nm (or 405-415 nm)
Trolox Standard Concentration Range	0 - 500 µM

- Calculate the percentage inhibition of absorbance for each standard and sample using the following formula:
 - $\% \text{ Inhibition} = [(Abs_control - Abs_sample) / Abs_control] * 100$
 - Where Abs_control is the absorbance of the blank (solvent with ABTS•+ solution) and Abs_sample is the absorbance of the Trolox standard or sample.
- Generate a standard curve: Plot the percentage inhibition for the Trolox standards against their corresponding concentrations (in µM). Perform a linear regression analysis to obtain the equation of the line ($y = mx + c$), where y is the percentage inhibition and x is the concentration of Trolox.
- Determine the TEAC value of the sample:
 - Use the equation from the standard curve to calculate the Trolox equivalent concentration for each sample from its percentage inhibition.
 - $TEAC (\mu M) = (y - c) / m$
 - Account for any dilution factors used in the sample preparation.

The final result is expressed as μM Trolox Equivalents (TE).

Visualization of Experimental Workflow



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Caption: Workflow for the Trolox Equivalent Antioxidant Capacity (TEAC) Assay.

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